GM3 carbohydrate moiety

Immuno-oncology NK cell cytotoxicity Tumor immunology

For tumor-induced NK cell suppression research, specify HPLC-purified GM3 carbohydrate moiety (CAS 64839-33-4). This minimal trisaccharide demonstrates 47% inhibition of human NK cytotoxicity at 50 nmol/mL, an activity absent in more complex gangliosides (GM1, GD1a, GD1b, GT1b). In apoptosis studies, GM3 is an essential negative control against GD3-induced mitochondrial cytochrome c release. Its single α2-3 sialyltransferase step synthesis offers a scalable entry point for glycobiology programs.

Molecular Formula C23H39NO19
Molecular Weight 633.6 g/mol
CAS No. 64839-33-4
Cat. No. B15190069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGM3 carbohydrate moiety
CAS64839-33-4
Molecular FormulaC23H39NO19
Molecular Weight633.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O
InChIInChI=1S/C23H39NO19/c1-6(28)24-11-7(29)2-23(22(37)38,42-18(11)12(31)8(30)3-25)43-19-13(32)9(4-26)40-21(16(19)35)41-17-10(5-27)39-20(36)15(34)14(17)33/h7-21,25-27,29-36H,2-5H2,1H3,(H,24,28)(H,37,38)/t7-,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19-,20+,21-,23-/m0/s1
InChIKeyCILYIEBUXJIHCO-UITFWXMXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GM3 Carbohydrate Moiety (CAS 64839-33-4): Structural and Functional Baseline for Ganglioside Procurement


GM3 carbohydrate moiety (CAS 64839-33-4), also designated as 3′-sialyllactose or Neu5Acα2-3Galβ1-4Glc, constitutes the minimal trisaccharide headgroup of GM3 ganglioside [1]. This structure comprises N-acetylneuraminic acid (Neu5Ac) linked α2-3 to galactose, which is β1-4 linked to glucose—the core oligosaccharide sequence that defines the GM3 glycosphingolipid family [2]. As the biosynthetic precursor to all a-series and b-series gangliosides, the GM3 carbohydrate moiety serves as the foundational scaffold for more complex gangliosides including GM2, GM1, GD1a, GD1b, and GT1b [3]. The compound is widely distributed in neuronal and epithelial membranes and functions as a tumor-associated carbohydrate antigen (TACA) that is overexpressed in melanoma, breast cancer, and lung cancer [4].

Why In-Class Ganglioside Substitution Fails: Structural and Functional Differentiation of GM3 Carbohydrate Moiety


Gangliosides within the same biosynthetic series exhibit profound functional divergence that precludes generic substitution. Despite sharing a common lactosylceramide backbone, variations in carbohydrate headgroup composition—specifically the number and linkage pattern of sialic acid residues and the presence or absence of N-acetylgalactosamine (GalNAc)—produce distinct receptor binding profiles and immunological activities [1]. For instance, the addition of a single GalNAc residue to GM3 yields GM2, which demonstrates 60% greater inhibition of human NK cell activity (75% vs 47% at 50 nmol/mL) despite their structural similarity [2]. Conversely, more complex gangliosides such as GM1, GD1a, GD1b, and GT1b show negligible NK inhibitory activity, while GD3 uniquely induces mitochondrial cytochrome c release—an activity absent in GM3, GM2, and GM1 [3]. Furthermore, cholera toxin binding affinity varies by over 400-fold across the ganglioside series (GM1: 4.61 pM; GM3: ~38 pM extrapolated from ranking), demonstrating that even subtle carbohydrate modifications dramatically alter protein recognition [4]. These quantitative disparities underscore that ganglioside procurement cannot be reduced to class-level interchangeability.

GM3 Carbohydrate Moiety (CAS 64839-33-4): Quantitative Differentiation Evidence vs. In-Class Analogs


NK Cell Inhibitory Activity: GM3 vs. Structurally Complex Gangliosides

In a direct head-to-head comparison of eight HPLC-purified human gangliosides, GM3 carbohydrate moiety demonstrated potent inhibition of human natural killer (NK) cell activity at 50 nmol/mL, whereas structurally more complex major gangliosides (GM1, GD1a, GD1b, GT1b) and minor gangliosides (GD2, GD3) were completely inactive [1]. GM3 inhibited NK cytotoxicity by 47% under these conditions, second only to GM2 (75%) [1]. This differential activity is attributed to the minimal trisaccharide structure of GM3, as increasing carbohydrate complexity (additional sialic acid residues or GalNAc) abolishes NK inhibitory function [1].

Immuno-oncology NK cell cytotoxicity Tumor immunology

Porcine Rotavirus Receptor Binding: NeuGc-GM3 vs. NeuAc-GM3 vs. Free Sialyllactose

In a direct comparative study of GM3 variants as porcine rotavirus receptors, NeuGc-GM3 (containing N-glycolylneuraminic acid) was approximately two- to three-fold more effective than NeuAc-GM3 (containing N-acetylneuraminic acid, corresponding to the standard GM3 carbohydrate moiety) in blocking virus binding [1]. Specifically, 50% inhibition of virus binding required 0.64 μM NeuGc-GM3 versus 1.5 μM NeuAc-GM3, representing a 2.3-fold difference in potency [1]. Critically, the free oligosaccharide 3′-sialyllactose required millimolar concentrations for 50% inhibition—nearly 1,000 times higher than intact gangliosides [1].

Virology Viral entry inhibition Receptor binding

Chemoenzymatic Synthesis Yield: GM3 vs. More Complex Ganglioside Glycans

While direct comparative synthesis yield data across all ganglioside glycans is limited, polymer-assisted enzymatic synthesis of GM3 achieved 56% overall yield in three steps from a readily available precursor [1]. In contrast, published chemoenzymatic syntheses of more complex ganglioside glycans (GM2, GM1, GD3, GT3, GD2, GT2, GD1a) require additional glycosyltransferase steps with cumulative yield penalties [2]. The minimal trisaccharide structure of GM3 (Neu5Acα2-3Galβ1-4Glc) necessitates only a single α2-3 sialyltransferase step following lactoside preparation, whereas GM2 synthesis requires an additional β1-4 N-acetylgalactosaminyltransferase step, and GM1 requires yet another β1-3 galactosyltransferase step [3].

Glycochemistry Enzymatic synthesis Process chemistry

Mitochondrial Cytochrome c Release: GM3 vs. GD3 Disialoganglioside

In a comparative study of ganglioside-induced mitochondrial cytochrome c release, GD3 (a disialoganglioside containing two sialic acid residues) potently induced cytochrome c release from mitochondria, whereas GM3, GM2, and GM1 (monosialogangliosides) did not induce cytochrome c release at all [1]. This functional dichotomy demonstrates that the presence of two sialo residues is essential for triggering this mitochondrial apoptotic pathway. The absence of cytochrome c release activity in GM3 represents a defined functional boundary that distinguishes it from b-series gangliosides [1].

Apoptosis Mitochondrial biology Cell death

Cholera Toxin Binding Affinity: GM3 vs. GM1 and GM2

Surface plasmon resonance (SPR) analysis of cholera toxin binding to gangliosides established the following affinity ranking: GM1 (KD = 4.61 × 10⁻¹² M) > GM2 > GD1a > GM3 > GT1b > GD1b > asialo-GM1 (KD = 1.88 × 10⁻¹⁰ M) [1]. GM3 binds cholera toxin with intermediate affinity in this series—substantially lower than the canonical receptor GM1 (approximately 8- to 10-fold weaker based on extrapolation from SPR response data) but stronger than GD1b and asialo-GM1 [1]. The difference between GM1 and GM3 binding is attributable to the presence of the terminal Galβ1-3GalNAc disaccharide in GM1, which forms critical hydrogen bonds with the toxin B subunit [1].

Toxin biology SPR binding kinetics Glycolipid receptors

Tumor-Associated Antigen Expression: GM3 vs. Complex Gangliosides in Cancer

GM3 is overexpressed in multiple tumor types (melanoma, breast cancer, lung cancer) and is classified as one of only nine tumor-associated carbohydrate antigens (TACAs) that have advanced to FDA clinical trials [1]. While quantitative comparative expression data across all gangliosides is not consolidated in a single study, GM3 is recognized alongside GM2 and GD2/GD3 as one of the principal ganglioside TACAs targeted in cancer immunotherapy [2]. GM3 is overexpressed in melanoma, breast cancer, and lung cancer; GM2 is primarily associated with melanoma and neuroblastoma; GD2 and GD3 are strongly associated with neuroblastoma and melanoma [3]. The specific expression profile of GM3 in epithelial cancers (breast, lung) distinguishes it from GM2's predominantly neuroectodermal tumor association [3].

Cancer immunotherapy TACA Vaccine development

Procurement-Guiding Application Scenarios for GM3 Carbohydrate Moiety (CAS 64839-33-4)


NK Cell Immunomodulation Studies (Tumor Immunology)

For researchers investigating tumor-induced NK cell suppression, GM3 carbohydrate moiety is the appropriate selection based on its demonstrated 47% inhibition of human NK cytotoxicity at 50 nmol/mL [1]. Structurally more complex gangliosides (GM1, GD1a, GD1b, GT1b, GD2, GD3) are inactive in this assay and cannot substitute [1]. Procurement should specify HPLC-purified GM3 carbohydrate moiety to ensure reproducible NK inhibition results, as total brain ganglioside mixtures exhibit only moderate activity (43% inhibition at 100 nmol/mL) due to dilution by inactive species [1].

Negative Control for GD3-Mediated Mitochondrial Apoptosis

In apoptosis research focused on GD3-induced mitochondrial cytochrome c release, GM3 carbohydrate moiety serves as an essential negative control. GD3 potently induces cytochrome c release, whereas GM3, GM2, and GM1 show no activity [2]. Researchers must specifically procure GM3 rather than other monosialogangliosides (GM1, GM2) for this application, as all monosialo species are functionally equivalent in this assay (no activity) but differ in other cellular effects that could confound interpretation [2].

Synthetic Glycobiology and Chemoenzymatic Process Development

For synthetic glycobiology programs requiring scalable production of ganglioside glycans, GM3 carbohydrate moiety offers the most accessible synthetic entry point among gangliosides. The minimal trisaccharide structure requires only one α2-3 sialyltransferase step, achieving 56% overall yield in polymer-supported enzymatic synthesis [3]. More complex ganglioside glycans (GM2, GM1, GD3, GT3, GD2, GT2, GD1a) require multi-enzyme cascades with cumulative yield penalties [4]. This synthetic accessibility makes GM3 the preferred starting material for process development and scale-up studies [3].

Cancer Vaccine Antigen for Epithelial Tumors

For cancer vaccine development targeting epithelial malignancies (breast cancer, lung cancer), GM3 carbohydrate moiety is the indicated TACA based on its established overexpression profile [5]. GM3 is one of nine TACAs advanced to FDA clinical trials and is specifically associated with melanoma, breast cancer, and lung cancer [5]. In contrast, GM2 is primarily indicated for melanoma and neuroblastoma, while GD2/GD3 are more strongly associated with neuroectodermal tumors [6]. Procurement for epithelial cancer vaccine programs should prioritize GM3 over GM2 or GD3 based on tumor-type specificity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for GM3 carbohydrate moiety

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.